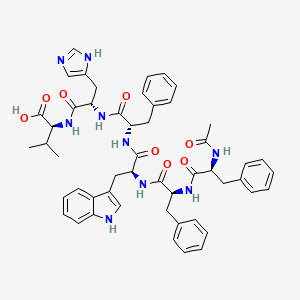
Acetyl hexapeptide-49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl hexapeptide-49, also known as this compound, is a peptide-based complex ingredient widely used in personal care products. It is known for its soothing, anti-inflammatory, anti-allergic, and hydrating effects. The active ingredient is a hexapeptide with the sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH. This compound reduces the activity of Proteinase-activated receptor 2 (PAR-2) by up to 80%, which is responsible for the production of pro-inflammatory cytokines IL-6 and IL-8 .
Wissenschaftliche Forschungsanwendungen
Acetyl hexapeptide-49 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model peptide in studies of peptide synthesis and stability.
Biology: Investigated for its role in modulating inflammatory responses and skin barrier function.
Medicine: Explored for its potential in treating skin conditions such as dermatitis and eczema.
Industry: Incorporated into personal care products for its soothing and hydrating effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl hexapeptide-49 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl hexapeptide-49 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product of these reactions is the hexapeptide this compound itself, which is used in various formulations for its beneficial properties .
Wirkmechanismus
Acetyl hexapeptide-49 exerts its effects by reducing the activity of Proteinase-activated receptor 2 (PAR-2) on skin mast cells. This receptor is responsible for the production of pro-inflammatory cytokines IL-6 and IL-8. By inhibiting PAR-2, this compound reduces the inflammatory response and allergic reactions in the skin. It also helps restore skin barrier function and reduces stinging and itching sensations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl hexapeptide-8: Known for its anti-wrinkle properties.
Palmitoyl pentapeptide-4: Used for its collagen-boosting effects.
Palmitoyl tripeptide-1: Known for its skin-repairing properties.
Uniqueness of Acetyl hexapeptide-49
This compound is unique in its ability to specifically target and reduce the activity of PAR-2, making it particularly effective in reducing inflammation and allergic reactions. Its hydrating and soothing properties also set it apart from other peptides used in personal care products .
Eigenschaften
Molekularformel |
C40H47N7O6 |
|---|---|
Molekulargewicht |
738.02 |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



